

Application Notes and Protocols: Elucidating the Structure of Gabosines using NMR Spectroscopy

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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689

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Introduction

Gabosines are a family of carbocyclic compounds isolated from various microbial sources, exhibiting a range of biological activities that make them promising candidates for drug development. The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (Resonance) spectroscopy is the most powerful technique for the unambiguous structure elucidation of novel Gabosines. This document provides a detailed guide to the assignment and interpretation of NMR spectra for the structural analysis of Gabosines, using **Gabosine F** as a representative example. Due to the limited availability of specific public data for "**Gabosine F**," this guide presents a generalized methodology based on the analysis of related Gabosine structures.

Data Presentation: Characteristic NMR Data for Gabosine Scaffolds

The following tables summarize typical ^1H and ^{13}C NMR chemical shifts, and key 2D NMR correlations for a hypothetical **Gabosine F**, based on data reported for other members of the **Gabosine** family.

Table 1: ^1H and ^{13}C NMR Data for a Representative Gabosine Scaffold

Position	^{13}C Chemical Shift (δC , ppm)	^1H Chemical Shift (δH , ppm)	Key HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)	Key COSY Correlations ($^1\text{H} \leftrightarrow ^1\text{H}$)
1	~70-75	~3.5-4.0 (m)	C-2, C-6, C-7	H-2, H-6
2	~125-135	~5.5-6.0 (m)	C-1, C-3, C-4	H-1, H-3
3	~125-135	~5.5-6.0 (m)	C-2, C-4, C-5	H-2, H-4
4	~70-75	~4.0-4.5 (m)	C-3, C-5, C-6	H-3, H-5
5	~30-35	~1.5-2.5 (m)	C-4, C-6, C-7	H-4, H-6
6	~30-35	~1.5-2.5 (m)	C-1, C-5, C-7	H-1, H-5
7 (CH_2)	~60-65	~3.0-3.5 (m)	C-1, C-5, C-6	-
Substituent	Varies	Varies	Varies	Varies

Note: Chemical shifts are highly dependent on the specific substitution pattern and stereochemistry of the Gabosine analog.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of Gabosines are provided below.

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of the purified **Gabosine F** and dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl_3 , MeOD, D_2O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

- Degassing (Optional): For sensitive experiments like NOESY or for compounds prone to oxidation, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by freeze-pump-thaw cycles.

1D NMR Data Acquisition

- ^1H NMR:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-64, depending on the sample concentration.
- ^{13}C NMR:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

2D NMR Data Acquisition

- COSY (Correlation Spectroscopy):

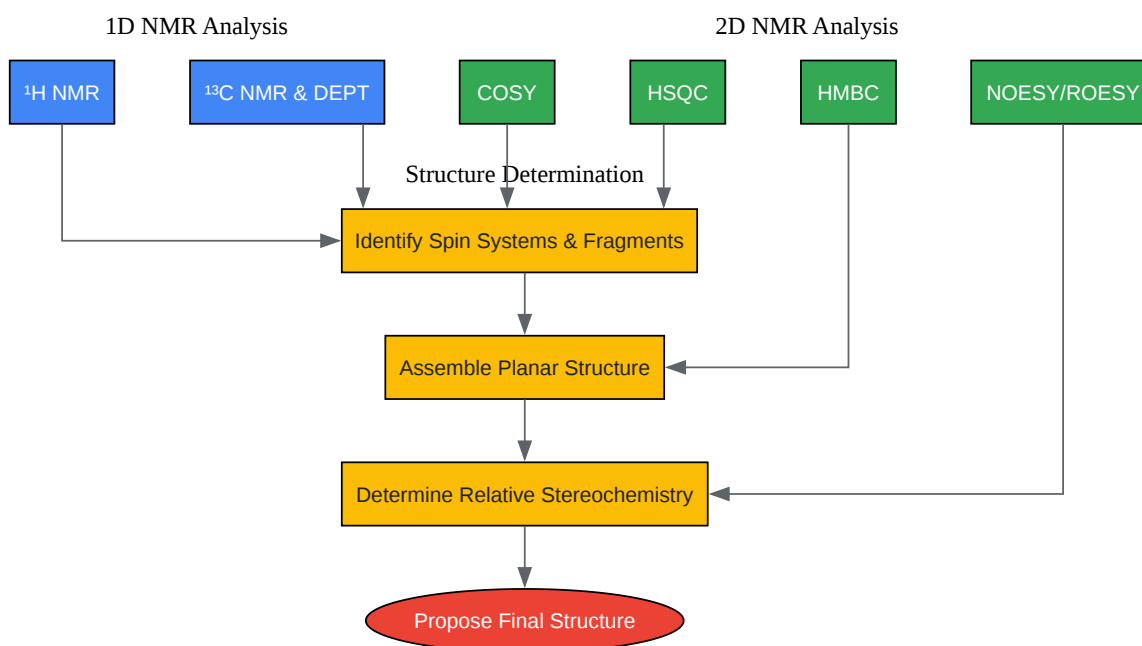
- Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.[\[1\]](#)
- Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
- Data Points: 2048 in F2 and 256-512 in F1.
- Number of Scans: 2-8 per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and their attached carbons.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Pulse Program: Edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3'). This allows for the differentiation of CH/CH₃ and CH₂ signals.
 - Spectral Width: 12-16 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).
 - Number of Scans: 2-8 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assembling the carbon skeleton.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').
 - Spectral Width: 12-16 ppm in F2 (¹H) and 200-240 ppm in F1 (¹³C).
 - Number of Scans: 8-32 per increment.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
 - Purpose: To identify protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.

- Pulse Program: Standard NOESY or ROESY sequences.
- Mixing Time: Varied from 200 ms to 800 ms to observe optimal NOE build-up.

Mandatory Visualizations

Workflow for Gabosine F Structure Elucidation

The following diagram illustrates the logical workflow for determining the structure of a novel Gabosine using a combination of 1D and 2D NMR techniques.

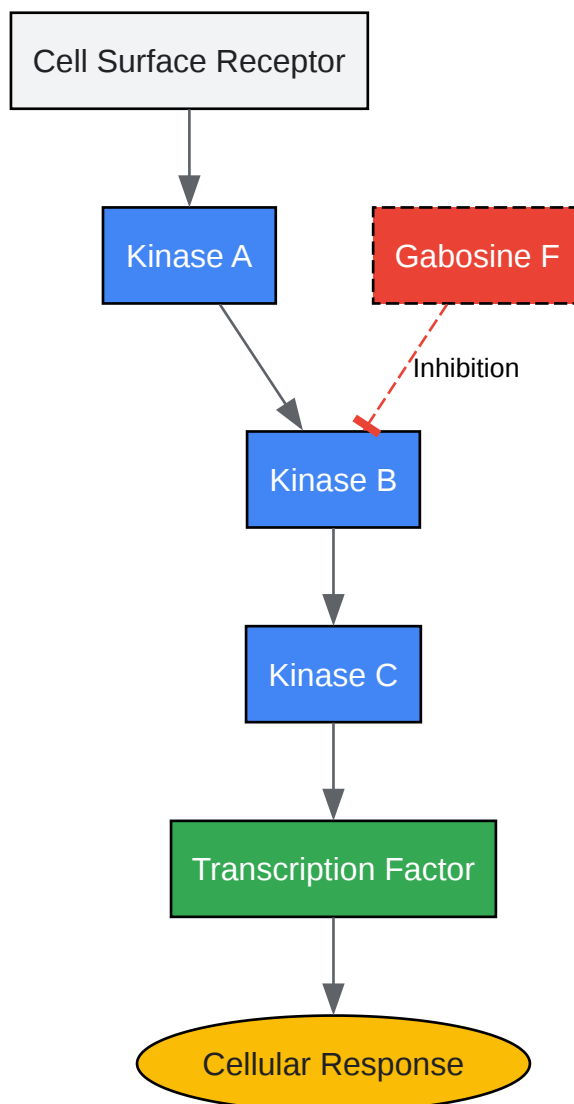


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Caption: Workflow for NMR-based structure elucidation of Gabosines.

Hypothetical Signaling Pathway Interaction

While the specific signaling pathway for **Gabosine F** is not yet elucidated, many natural products of this class are known to interact with key cellular signaling pathways. The diagram below illustrates a hypothetical interaction of a Gabosine with a generic kinase signaling cascade.



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